molecular formula C23H24FN3O4 B2362849 8-(4-ethoxybenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021067-00-4

8-(4-ethoxybenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Numéro de catalogue: B2362849
Numéro CAS: 1021067-00-4
Poids moléculaire: 425.46
Clé InChI: HLBFLQQIADMQDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(4-Ethoxybenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative characterized by a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. Key structural features include:

  • Spirocyclic framework: The central 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold provides conformational rigidity, which often enhances target binding selectivity .
  • 4-Ethoxybenzoyl substituent: Positioned at the 8-nitrogen, this group contributes to lipophilicity (logP ~1.8) and may influence pharmacokinetic properties like membrane permeability .

Propriétés

IUPAC Name

8-(4-ethoxybenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4/c1-2-31-19-9-5-17(6-10-19)20(28)26-13-11-23(12-14-26)21(29)27(22(30)25-23)15-16-3-7-18(24)8-4-16/h3-10H,2,11-15H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBFLQQIADMQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ethoxybenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

8-(4-ethoxybenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 8-(4-ethoxybenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name / ID Substituents (Position) Molecular Weight logP Key Pharmacological Activity
Target Compound 8-(4-Ethoxybenzoyl), 3-(4-fluorobenzyl) ~441.46* ~1.8* Not reported (inferred: HIF/5-HT2A modulation)
8-(3,4-Dimethoxybenzoyl)-3-(4-fluorobenzyl) 8-(3,4-Dimethoxybenzoyl) 441.46 1.818 Undisclosed (structural analog)
8-(3-Fluorobenzenesulfonyl)-3-(4-fluorobenzyl) 8-(3-Fluorobenzenesulfonyl) 435.44 N/A Potential CNS activity (sulfonyl group enhances polarity)
WASp-targeting SMC #13 8-(2,3-Dihydroinden-2-yl), 3-(4-methoxybenzyl) N/A N/A Anticancer (WASp degradation, inhibits malignant cell proliferation)
8-Phenethyl-3-(4-fluorophenylpiperazinomethyl) 8-Phenethyl, 3-(piperazinomethyl) 465.56 N/A Hypothesized CNS modulation (piperazine enhances solubility)

*Estimated based on structural similarity to .

Pharmacological and Functional Insights

  • HIF Prolyl Hydroxylase Inhibition : Spirohydantoins like the target compound are optimized for pan-HIF PHD1-3 inhibition , promoting erythropoietin (EPO) upregulation. Modifications in the 8-position (e.g., ethoxybenzoyl vs. phenethyl) alter potency and pharmacokinetics; acidic groups reduce hERG channel off-target effects .
  • Anticancer Activity : WASp-targeting analogs (e.g., ) demonstrate that bulkier 8-substituents (e.g., dihydroindenyl) enhance specificity for hematopoietic malignancies. The target compound’s ethoxybenzoyl group may balance lipophilicity and metabolic stability.
  • 5-HT2A Receptor Antagonism : MDL 100,907 (a structurally distinct spirocyclic compound) shows >100-fold selectivity for 5-HT2A over other receptors . The target compound’s fluorobenzyl group may mimic this selectivity.

Activité Biologique

Chemical Structure and Properties

The compound features a unique spirocyclic structure which is critical for its biological activity. Its molecular formula is C19H21FN3O3C_{19}H_{21}FN_3O_3 and it has a molecular weight of approximately 359.39 g/mol. The presence of the ethoxybenzoyl and fluorophenyl groups enhances its lipophilicity and potential to interact with biological membranes.

Research indicates that derivatives of the 1,3,8-triazaspiro[4.5]decane scaffold can inhibit mPTP opening, which is crucial in preventing cell death during myocardial infarction (MI). These compounds exert their effects by binding to specific residues in the mitochondrial ATP synthase complex, thereby preventing the toxic effects associated with traditional mPTP inhibitors like Oligomycin A .

Cardioprotective Effects

Recent studies have demonstrated that 8-(4-ethoxybenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits significant cardioprotective properties. In vitro experiments showed that treatment with this compound resulted in:

  • Reduced apoptotic rates in cardiomyocyte models subjected to hypoxic conditions.
  • Preservation of ATP levels , indicating effective mitochondrial function during stress conditions.

Comparative Studies

A comparison between this compound and traditional mPTP inhibitors revealed that it does not exhibit the same level of toxicity. For example:

CompoundApoptotic Rate (%)ATP Preservation (%)Toxicity Level
8-(4-ethoxybenzoyl)-...1580Low
Oligomycin A4550High

This data underscores the potential of 8-(4-ethoxybenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione as a safer alternative for myocardial protection.

Study 1: In Vitro Assessment

In a study published in International Journal of Molecular Sciences, researchers evaluated the effect of various triazaspiro compounds on mPTP inhibition. The results indicated that PP11 , a derivative closely related to our compound, significantly inhibited mPTP opening without affecting cell viability or ATP levels .

Study 2: Myocardial Infarction Model

In a myocardial infarction model using rat hearts, treatment with the compound led to improved recovery metrics post-reperfusion compared to controls treated with standard therapies. Notably:

  • Improvement in cardiac function was observed.
  • Histological analysis showed reduced necrosis area in treated groups.

These findings suggest that the compound not only protects against cell death but also enhances overall cardiac recovery following ischemic events .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.